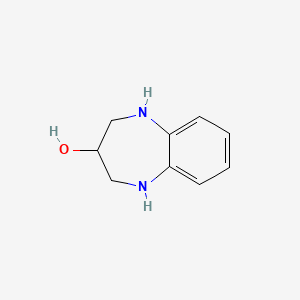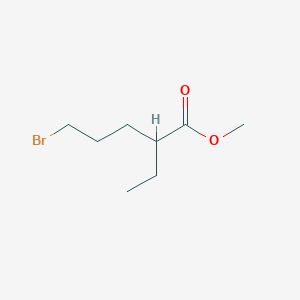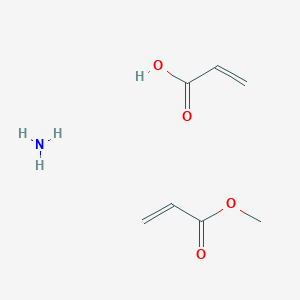
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenothiazine ring system substituted with a chlorine atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- typically involves multi-step organic reactions. One common method includes the chlorination of phenothiazine followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired substitution patterns on the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the chlorination and hydroxylation steps are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenothiazine ring.
Wissenschaftliche Forschungsanwendungen
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive phenothiazines.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- involves its interaction with specific molecular targets. The phenothiazine ring system can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Propionic acid, 3-(2-chloro-7-hydroxy-10-phenothiazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40845-26-9 |
|---|---|
Molekularformel |
C15H12ClNO3S |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-(2-chloro-7-hydroxyphenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-1-4-13-12(7-9)17(6-5-15(19)20)11-3-2-10(18)8-14(11)21-13/h1-4,7-8,18H,5-6H2,(H,19,20) |
InChI-Schlüssel |
WBNPMYJLGASBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCC(=O)O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
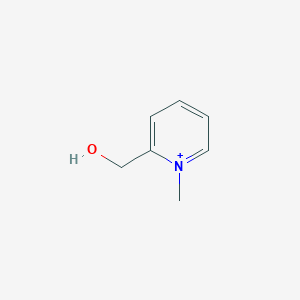
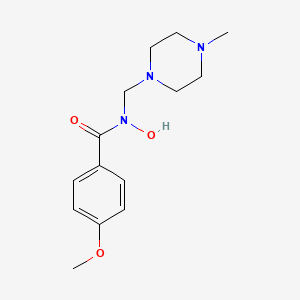


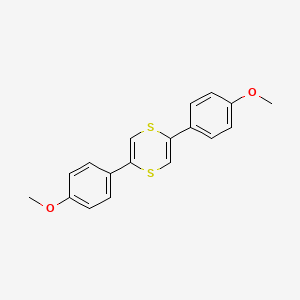

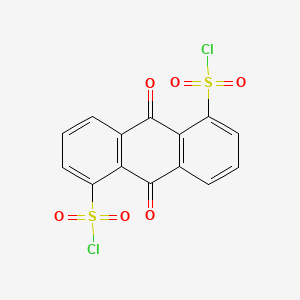
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
